molecular formula C28H34BrNO6 B328202 {4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid

{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid

Cat. No.: B328202
M. Wt: 560.5 g/mol
InChI Key: ZCJKNGZYKOXAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe to study cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific combination of bromine, methoxyethyl, and acridine moieties sets it apart from simpler analogs.

Properties

Molecular Formula

C28H34BrNO6

Molecular Weight

560.5 g/mol

IUPAC Name

2-[4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]phenoxy]acetic acid

InChI

InChI=1S/C28H34BrNO6/c1-27(2)11-18-25(20(31)13-27)24(17-10-16(29)6-7-22(17)36-15-23(33)34)26-19(30(18)8-9-35-5)12-28(3,4)14-21(26)32/h6-7,10,24H,8-9,11-15H2,1-5H3,(H,33,34)

InChI Key

ZCJKNGZYKOXAFF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Br)OCC(=O)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Br)OCC(=O)O)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.